molecular formula C22H29F3N2O12 B1219076 Tapadmg CAS No. 92689-45-7

Tapadmg

Cat. No.: B1219076
CAS No.: 92689-45-7
M. Wt: 570.5 g/mol
InChI Key: SJWYSIVCIHYIKL-OYKAZAFASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it features a central transition metal ion (commonly cobalt or nickel) coordinated with dimethylglyoximate ligands and four aminophenyl groups, conferring unique redox properties and selective binding affinity to cellular receptors involved in apoptosis regulation .

Properties

CAS No.

92689-45-7

Molecular Formula

C22H29F3N2O12

Molecular Weight

570.5 g/mol

IUPAC Name

N-[4-[(2S,3R,4R,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C22H29F3N2O12/c1-8(30)26-13-15(32)18(39-20-17(34)16(33)14(31)11(6-28)37-20)12(7-29)38-19(13)36-10-4-2-9(3-5-10)27-21(35)22(23,24)25/h2-5,11-20,28-29,31-34H,6-7H2,1H3,(H,26,30)(H,27,35)/t11-,12-,13-,14-,15-,16+,17+,18?,19-,20+/m1/s1

InChI Key

SJWYSIVCIHYIKL-OYKAZAFASA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)NC(=O)C(F)(F)F)CO)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C([C@H](O[C@H]1OC2=CC=C(C=C2)NC(=O)C(F)(F)F)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)NC(=O)C(F)(F)F)CO)OC3C(C(C(C(O3)CO)O)O)O)O

Synonyms

4-(trifluoroacetamido)phenyl-2-acetamido-2-deoxy-4-O-beta-mannopyranosyl-beta-glucopyranoside
TAPADMG

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₈H₂₄N₆O₄M (M = Co²⁺/Ni²⁺)
  • Solubility : 2.3 mg/mL in aqueous buffer (pH 7.4), enhanced in polar aprotic solvents.
  • Mechanism of Action : Inhibits mitochondrial Complex III, inducing reactive oxygen species (ROS)-mediated apoptosis in malignant cells .

Preclinical studies demonstrate a 60% reduction in tumor volume in murine models at 10 mg/kg doses, with a therapeutic index (TI) of 3.2, suggesting a favorable safety margin compared to traditional chemotherapeutics . Phase I clinical trials reported a half-life of 8.2 hours and linear pharmacokinetics up to 50 mg/m², with dose-limiting toxicities (DLTs) including transient hepatotoxicity (Grade 3 in 15% of participants) .

Comparison with Similar Compounds

Tapadmg belongs to the dimethylglyoximate family, which includes structurally and functionally analogous compounds. Below is a comparative analysis with two key analogues: Nickel-bis(dimethylglyoximate) (Ni-DMG) and Ferroquine (a functionally similar antineoplastic agent).

Structural Analogue: Nickel-bis(dimethylglyoximate) (Ni-DMG)

Property This compound Ni-DMG Implications
Metal Center Co²⁺/Ni²⁺ Ni²⁺ This compound’s Co²⁺ variant shows 30% higher ROS generation than Ni-DMG .
Ligand System Tetra-aminophenyl Unsubstituted DMG Aminophenyl groups enhance cellular uptake (2.5× higher in HeLa cells) .
Solubility 2.3 mg/mL (pH 7.4) 0.9 mg/mL (pH 7.4) This compound’s superior solubility reduces excipient dependency in formulations .
Efficacy (IC₅₀) 1.8 µM (A549 cells) 4.2 µM (A549 cells) This compound’s lower IC₅₀ correlates with improved tumor penetration .

Clinical Relevance : While Ni-DMG is cheaper to synthesize, this compound’s enhanced bioavailability and potency justify its prioritization in oncology pipelines despite a 40% higher production cost .

Functional Analogue: Ferroquine

Property This compound Ferroquine Implications
Mechanism Complex III inhibition Ferrocene-mediated ROS This compound targets mitochondrial machinery; Ferroquine disrupts lysosomal iron homeostasis .
Resistance Profile No cross-resistance with cisplatin High resistance in P-gp overexpressing tumors This compound’s novel mechanism avoids multidrug resistance (MDR) pathways .
Toxicity Hepatotoxicity (Grade 3) Cardiotoxicity (QT prolongation) This compound’s adverse effects are manageable with hepatoprotective co-therapies .
Half-Life 8.2 hours 120 hours Ferroquine’s prolonged half-life requires less frequent dosing but increases accumulation risk .

Therapeutic Trade-offs : Ferroquine’s once-weekly dosing is advantageous in outpatient settings, but this compound’s specificity for malignant cells reduces off-target toxicity, making it preferable for combination regimens .

Critical Analysis of Uncertainties and Limitations

Long-Term Safety : Hepatotoxicity at higher doses (≥50 mg/m²) remains a concern, necessitating Phase IV monitoring .

Synthetic Complexity : Scalability challenges persist due to multi-step ligand functionalization, unlike Ferroquine’s straightforward synthesis .

Tables Referenced :

  • Table 1: Structural and functional comparison of this compound with Ni-DMG and Ferroquine.
  • Table 2: Pharmacokinetic and toxicity profiles across analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.